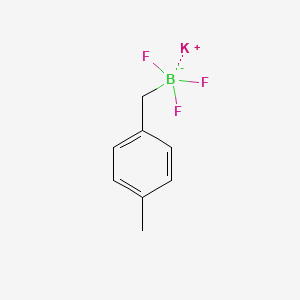

Potassium trifluoro(4-methylbenzyl)borate

Übersicht

Beschreibung

Potassium trifluoro(4-methylbenzyl)borate is an organoboron compound with the molecular formula C8H9BF3K. It is a white solid that is soluble in water and is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Potassium trifluoro(4-methylbenzyl)borate can be synthesized through various methods. One common synthetic route involves the reaction of 4-methylbenzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at room temperature . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps such as crystallization to ensure high purity .

Analyse Chemischer Reaktionen

Potassium trifluoro(4-methylbenzyl)borate undergoes several types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic coupling partner to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Potassium trifluoro(4-methylbenzyl)borate is extensively utilized in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds, which are crucial in constructing complex organic molecules. The compound acts as a boron source in these reactions, facilitating the coupling of aryl and vinyl halides with various nucleophiles.

Mechanism of Action:

- The mechanism involves several steps:

- Oxidative Addition: The palladium catalyst forms a complex with the boron compound.

- Transmetalation: The trifluoroborate group transfers to the electrophilic partner.

- Reductive Elimination: A new carbon-carbon bond is formed, resulting in the desired product.

Pharmaceutical Development

In pharmaceutical chemistry, this compound plays a pivotal role in synthesizing biologically active molecules. Its ability to form stable intermediates makes it valuable for developing new drugs and therapeutic agents. For instance, it has been used to synthesize compounds with potential anti-inflammatory and anticancer properties .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound significantly reduced interleukin-6 levels in mice following TLR7 stimulation, indicating potential anti-inflammatory effects. This suggests its applicability in developing treatments for inflammatory diseases .

Materials Science

The compound is also employed in producing fine chemicals and advanced materials. Its unique properties contribute to developing new materials with enhanced characteristics, such as improved thermal stability or electrical conductivity.

Wirkmechanismus

The mechanism of action of potassium trifluoro(4-methylbenzyl)borate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the trifluoroborate group to the electrophilic partner, resulting in the formation of a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Vergleich Mit ähnlichen Verbindungen

Potassium trifluoro(4-methylbenzyl)borate is unique compared to other organoboron compounds due to its stability and reactivity. Similar compounds include:

Potassium 4-methoxyphenyltrifluoroborate: Used in similar cross-coupling reactions but with different electronic properties due to the methoxy group.

Potassium 4-bromophenyltrifluoroborate: Another similar compound used in cross-coupling reactions, but with a bromine substituent that affects its reactivity.

This compound stands out due to its specific reactivity and stability, making it a valuable reagent in various chemical transformations.

Biologische Aktivität

Potassium trifluoro(4-methylbenzyl)borate (KTFMB) is an organoboron compound notable for its versatility in organic synthesis, particularly in cross-coupling reactions. This article explores its biological activity, highlighting its applications in medicinal chemistry, potential therapeutic effects, and the underlying mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C₇H₇BF₃K

- Molecular Weight : 198.04 g/mol

- Appearance : White crystalline solid

- Melting Point : 294 °C

The compound features a trifluoroborate group which enhances its reactivity, making it suitable for various nucleophilic substitution reactions and cross-coupling applications.

KTFMB primarily functions as a boron source in Suzuki-Miyaura cross-coupling reactions. The mechanism involves several key steps:

- Oxidative Addition : The palladium catalyst forms a complex with the boron atom.

- Transmetalation : The organic group is transferred from the boron to the palladium.

- Reductive Elimination : The final product is formed as the palladium complex regenerates.

This mechanism not only facilitates carbon-carbon bond formation but also allows for the synthesis of biologically active compounds.

1. Pharmaceutical Synthesis

KTFMB has been employed in the synthesis of various pharmaceuticals. Its ability to form complex organic structures makes it valuable in drug discovery and development.

- Case Study : In a study involving the synthesis of substituted purines, KTFMB was used effectively to generate compounds with potential anti-cancer properties. The cross-coupling reaction yielded significant amounts of desired products with high purity levels .

2. Enzyme Inhibition

Research indicates that boron-containing compounds may exhibit enzyme inhibitory activity. KTFMB's structure allows it to interact with biological systems, potentially influencing enzyme functions.

- Findings : Preliminary studies suggest that organoboron compounds can inhibit certain enzymes involved in cancer progression, although specific data on KTFMB remains limited .

3. Anti-Cancer Activity

Boron compounds are being investigated for their anti-cancer properties due to their ability to interfere with cellular processes.

- Research Insight : A review highlighted that organotrifluoroborates like KTFMB could be promising candidates in cancer therapeutics due to their selective targeting capabilities .

Comparative Analysis of Boron Compounds

The following table summarizes the biological activities and applications of this compound compared to similar boron compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Potential anti-cancer activity | Pharmaceutical synthesis |

| Potassium methyltrifluoroborate | Enzyme inhibition | Cross-coupling reactions |

| Potassium trifluoro(5-methylfuran-2-yl)borate | Anti-cancer research | Organic synthesis |

Eigenschaften

IUPAC Name |

potassium;trifluoro-[(4-methylphenyl)methyl]boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c1-7-2-4-8(5-3-7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBJYQGBHCAOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC=C(C=C1)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422539-95-4 | |

| Record name | potassium trifluoro[(4-methylphenyl)methyl]boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.